molecular formula C10H9F3OS B14771590 (2-(Trifluoromethylthio)phenyl)propanal

(2-(Trifluoromethylthio)phenyl)propanal

Cat. No.: B14771590
M. Wt: 234.24 g/mol
InChI Key: WPJUUDNOCWSAEO-UHFFFAOYSA-N
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Description

(2-(Trifluoromethylthio)phenyl)propanal: is an organic compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 g/mol . This compound features a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanal group. The presence of the trifluoromethylthio group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethylthio)phenyl)propanal typically involves the introduction of the trifluoromethylthio group to a suitable precursor. One common method involves the use of trifluoromethylthiolation reagents such as trifluoromethylthiolating agents in the presence of a base. For example, cesium fluoride can be used as a fluorine source to facilitate the generation of trifluoromethylthio anions .

Industrial Production Methods: Industrial production of this compound may involve flow chemistry techniques, which allow for the continuous synthesis of the compound. This method offers advantages such as scalability and environmental friendliness by minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: (2-(Trifluoromethylthio)phenyl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (2-(Trifluoromethylthio)phenyl)propanal is used as a building block in organic synthesis. Its unique trifluoromethylthio group enhances the reactivity and stability of the resulting compounds, making it valuable in the development of new materials and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, the trifluoromethylthio group is known to improve the pharmacokinetic properties of drug candidates. Compounds containing this group often exhibit increased metabolic stability and enhanced biological activity .

Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity .

Comparison with Similar Compounds

  • (2-(Trifluoromethylthio)phenyl)methanol
  • (2-(Trifluoromethylthio)phenyl)acetic acid
  • (2-(Trifluoromethylthio)phenyl)ethanol

Comparison: Compared to similar compounds, (2-(Trifluoromethylthio)phenyl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity and chemical properties. The trifluoromethylthio group enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis .

Properties

Molecular Formula

C10H9F3OS

Molecular Weight

234.24 g/mol

IUPAC Name

3-[2-(trifluoromethylsulfanyl)phenyl]propanal

InChI

InChI=1S/C10H9F3OS/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6-7H,3,5H2

InChI Key

WPJUUDNOCWSAEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)SC(F)(F)F

Origin of Product

United States

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